O-isopropyl benzylcarbamothioate
Description
O-Isopropyl benzylcarbamothioate (CAS RN: 188257-29-6) is a thiocarbamate derivative with the molecular formula C₁₁H₁₅NOS. It exists as a semisolid, as confirmed by nuclear magnetic resonance (NMR) and gas chromatography–mass spectrometry (GC–MS) analyses . The compound’s structure features a benzyl group attached to a thiocarbamate moiety, which is further substituted with an O-isopropyl ester (Fig. 1). Key spectral data include:
- ¹H NMR (CDCl₃): Peaks corresponding to the benzyl protons (δ 7.2–7.4 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and NH resonance (δ 5.1 ppm) .
- GC–MS: Retention time (tR) = 24.847 min; major fragments at m/z 181 (M⁺, 22%), 166 (M⁺–CH₃), and 91 (benzyl group, base peak) .
The compound is commercially available at ≥95% purity for research applications, as noted in chemical catalogs .
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
O-propan-2-yl N-benzylcarbamothioate |
InChI |
InChI=1S/C11H15NOS/c1-9(2)13-11(14)12-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,14) |
InChI Key |
VXNDLKVZIVDSGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=S)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: O-isopropyl benzylcarbamothioate can be synthesized through the reaction of sodium O-isopropyl carbonodithioate with corresponding amines. The reaction typically involves the use of a palladium-containing catalyst (Pd/Ti-HMS-10) in water as a solvent. The best yield is obtained with 3 mmol% of the catalyst after 10-15 hours of heating at 75°C .
Industrial Production Methods: In industrial settings, the preparation of this compound may involve the aminolysis of alkaline salts of xanthogenacetic acid with or without a catalyst. The use of nickel and palladium salt catalysts is common in these reactions. The oxidation of an amine salt of xanthogenic acid by hydrogen peroxide and sodium hypochlorite also leads to a high yield of the compound .
Chemical Reactions Analysis
Types of Reactions: O-isopropyl benzylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide and sodium hypochlorite.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the substituents involved .
Scientific Research Applications
O-isopropyl benzylcarbamothioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymerization processes.
Biology: Investigated for its potential biological activities, such as insecticidal, germicidal, and pesticidal properties.
Medicine: Explored for its potential therapeutic effects due to its biological activities.
Industry: Utilized as a flotation reagent in mining and as a polymerization accelerator.
Mechanism of Action
The mechanism of action of O-isopropyl benzylcarbamothioate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interfere with essential biochemical processes in target organisms. For example, its insecticidal properties may result from the inhibition of key enzymes or disruption of cellular functions .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Physical State | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₅NOS | 209.31 | 188257-29-6 | Semisolid | Thiocarbamate, benzyl, isopropyl |
| O-Isopropyl ethylcarbamothioate | C₆H₁₁NOS | 145.22 | 141-98-0 | Liquid* | Thiocarbamate, ethyl, isopropyl |
| Sodium O-isopropyl methylphosphonothioate | C₄H₁₀NaO₂PS | 176.04 | 92475-33-7 | Solid | Phosphonothioate, sodium salt |
| 3-Benzoylamino-benzoic acid isopropyl ester | C₁₇H₁₇NO₃ | 283.33 | N/A | Solid* | Benzoate ester, isopropyl |
*Inferred from molecular weight and analogous compounds.
Key Observations :
- Substituent Effects : Replacing the benzyl group in this compound with an ethyl group (O-isopropyl ethylcarbamothioate) reduces molecular weight by ~64 g/mol, likely altering solubility and volatility .
- Ionic vs. Neutral Compounds : The sodium salt (C₄H₁₀NaO₂PS) exhibits ionic character, enhancing water solubility compared to neutral thiocarbamates .
- Functional Group Diversity: The benzoate ester (C₁₇H₁₇NO₃) lacks sulfur-based reactivity, limiting its utility in thiol-mediated reactions .
Spectral and Analytical Data
Table 2: Spectroscopic Comparison of Thiocarbamates
The benzyl derivative’s GC–MS profile shows prominent benzyl fragmentation (m/z 91), absent in ethyl or phosphonothioate analogues. This suggests greater stability of the benzyl moiety under ionization .
Biological Activity
Chemical Structure and Properties
O-isopropyl benzylcarbamothioate is characterized by its carbamate structure, which features a benzyl group attached to a carbamothioate moiety. Its molecular formula is CHNOS, and it has a molecular weight of approximately 225.32 g/mol. The presence of the isopropyl group enhances its lipophilicity, potentially influencing its biological interactions.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro assays indicated that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest potential applications in treating bacterial infections, particularly in cases where antibiotic resistance is a concern.
Anticancer Activity
This compound has also been investigated for its anticancer properties. A study conducted on various cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways.
Case Study: Breast Cancer Cell Line
In a notable case study involving MCF-7 breast cancer cells, treatment with this compound resulted in:
- Cell Viability Reduction : A decrease in cell viability by approximately 70% at a concentration of 50 µM after 48 hours.
- Apoptotic Induction : Flow cytometry analysis confirmed an increase in early and late apoptotic cells.
These findings highlight the compound's potential as a chemotherapeutic agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in cellular proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress within cells, leading to apoptosis.
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, preventing their division.
Toxicological Profile
While the biological activity is promising, it is crucial to consider the toxicological aspects of this compound. Preliminary studies indicate low acute toxicity in animal models, but further investigations are necessary to establish a comprehensive safety profile.
Safety Assessment Data
| Endpoint | Result |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| Skin Irritation | Mild irritation observed |
| Mutagenicity | Negative |
These results suggest that while the compound shows therapeutic potential, careful evaluation is required for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
